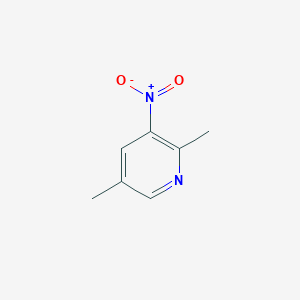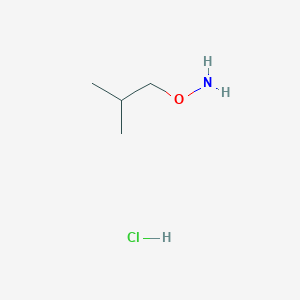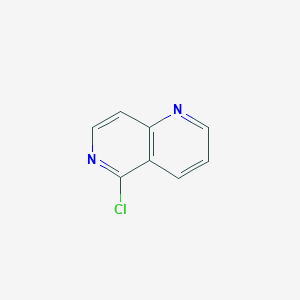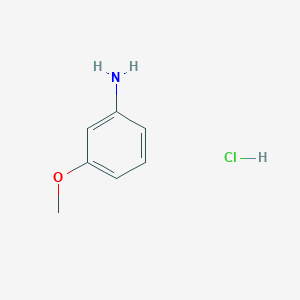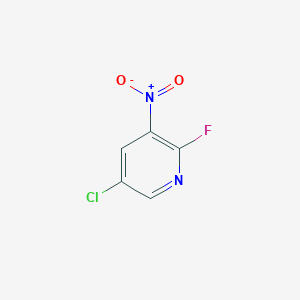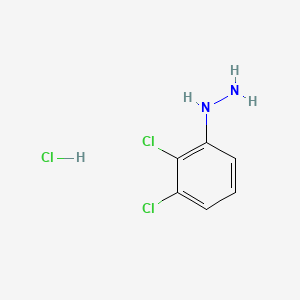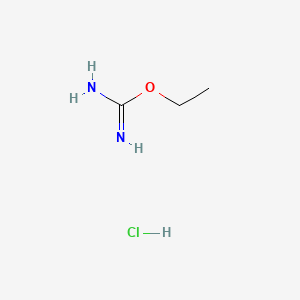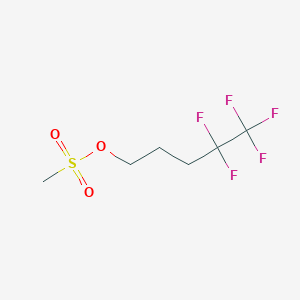
4,4,5,5,5-Pentafluoropentyl methanesulfonate
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H9F5O3S . It has a molecular weight of 256.19 and is also known by the IUPAC name 4,4,5,5,5-pentafluoropentyl methanesulfonate . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4,4,5,5,5-Pentafluoropentyl methanesulfonate consists of a pentyl chain with five fluorine atoms attached to the last two carbon atoms, and a methanesulfonate group attached to the first carbon atom . The InChI code for this compound is 1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 .Physical And Chemical Properties Analysis
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ , a boiling point of 243.7±40.0 °C at 760 mmHg , and a flash point of 101.2±27.3 °C . The compound has a molar refractivity of 41.0±0.4 cm³ , and a polarizability of 16.3±0.5 10^-24 cm³ . It has a polar surface area of 52 Ų , and a molar volume of 182.3±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
Methanesulfonic acid, related to the chemical family of 4,4,5,5,5-Pentafluoropentyl methanesulfonate, is utilized by diverse aerobic bacteria as a sulfur source for growth. Specialized methylotrophs can use it as a carbon and energy substrate, supporting microbial metabolism through the catalysis by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Chemical Synthesis
Research into N-acylation reagents has led to the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, showcasing good chemoselectivity in synthesis processes (Kondo et al., 2000).
Battery Technology
In lithium-ion batteries, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) has been explored as an additive to enhance the interfacial stability of LiMn2O4 cathode/electrolyte at elevated temperatures, demonstrating significant improvement in capacity retention (Huang et al., 2018).
Enzyme Inhibition
Furan sulfonylhydrazones, derived from methane sulfonic acid hydrazide, have shown inhibitory activities on carbonic anhydrase I (hCA I) isoenzyme, indicating potential in drug development and enzymatic study (Gündüzalp et al., 2016).
Material Science
The electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlight the potential of methanesulfonic acid derivatives in developing advanced materials with specific electrochemical characteristics (Su et al., 2001).
Safety And Hazards
The safety information for 4,4,5,5,5-Pentafluoropentyl methanesulfonate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4,4,5,5,5-pentafluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVGMDZPRZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475884 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,5-Pentafluoropentyl methanesulfonate | |
CAS RN |
252947-01-6 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

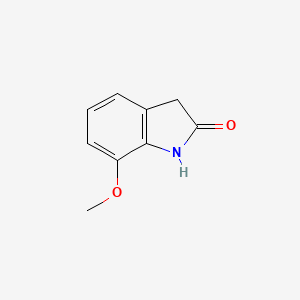
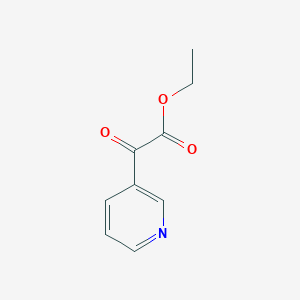
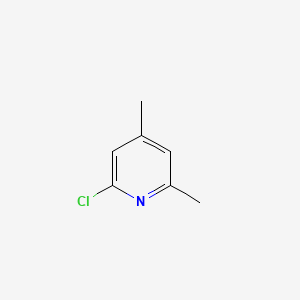
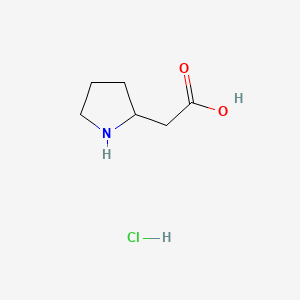
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)
![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
